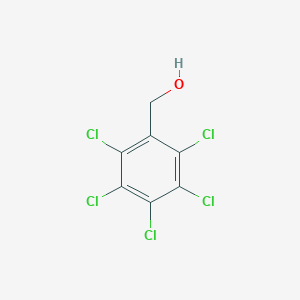
(2,3,4,5,6-Pentachlorophenyl)methanol
概要
説明
準備方法
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanol typically involves the chlorination of benzyl alcohol. One common method includes the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, resulting in the formation of the pentachlorinated product .
Industrial production methods may involve the use of more advanced techniques, such as continuous flow reactors, to ensure higher yields and purity of the final product. These methods often require precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
化学反応の分析
(2,3,4,5,6-Pentachlorophenyl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Environmental Monitoring and Analysis
Detection of Pollutants
(2,3,4,5,6-Pentachlorophenyl)methanol has been utilized in environmental monitoring as a marker for polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Analytical methods such as gas chromatography coupled with mass spectrometry (GC-MS) have been employed to quantify this compound in environmental samples, including water, soil, and biological tissues .
Regulatory Compliance
The compound is included in various EPA methods for the analysis of PCBs in hazardous waste and environmental samples. For instance, Method 8082A outlines procedures for detecting polychlorinated biphenyls in different matrices, ensuring compliance with environmental regulations .
Toxicological Research
Neurodevelopmental Studies
Research has linked PCBs and their metabolites to adverse neurodevelopmental outcomes. Studies involving this compound have contributed to understanding the neurotoxic effects of chlorinated compounds on both wildlife and human health . The compound serves as a reference standard in toxicological assessments to evaluate the impact of chlorinated phenols on neurological functions.
Endocrine Disruption
The compound's structure suggests potential endocrine-disrupting properties. Investigations into its effects on hormone regulation are ongoing, with findings indicating that exposure to high levels may interfere with endocrine systems in mammals .
Industrial Applications
Chemical Synthesis
this compound can be used as an intermediate in the synthesis of other chlorinated compounds. Its reactivity allows it to participate in various organic reactions essential for producing agrochemicals and pharmaceuticals .
Bioremediation Studies
Given its persistence in the environment, studies are being conducted on bioremediation techniques that utilize microorganisms capable of degrading chlorinated compounds like this compound. These studies aim to develop effective strategies for cleaning contaminated sites .
Case Studies
作用機序
The mechanism by which (2,3,4,5,6-Pentachlorophenyl)methanol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .
類似化合物との比較
(2,3,4,5,6-Pentachlorophenyl)methanol can be compared with other similar compounds, such as:
2,3,4,5,6-Pentachlorobenzaldehyde: This compound is an oxidation product of this compound and shares similar structural features but differs in its reactivity and applications.
2,3,4,5,6-Pentachlorotoluene: A reduction product of this compound, it has different chemical properties and uses.
2,3,4,5,6-Pentachlorophenol: Another chlorinated aromatic compound, it is used primarily as a pesticide and wood preservative.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
16022-69-8 |
|---|---|
分子式 |
C7H3Cl5O |
分子量 |
280.4 g/mol |
IUPAC名 |
(2,3,4,5,6-pentachlorophenyl)methanol |
InChI |
InChI=1S/C7H3Cl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChIキー |
RVCKCEDKBVEEHL-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
正規SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
melting_point |
193°C |
Key on ui other cas no. |
16022-69-8 |
物理的記述 |
Solid |
溶解性 |
7.13e-06 M 0.002 mg/mL at 20 °C |
同義語 |
(2,3,4,5,6-pentachlorophenyl)methanol |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













